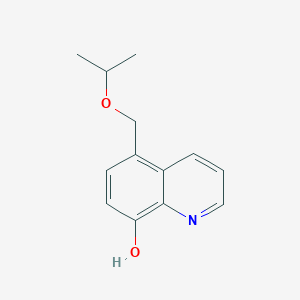
5-(Isopropoxymethyl)-8-quinolinol
Overview
Description
5-(Isopropoxymethyl)-8-quinolinol, commonly referred to as 5-IPMQ, is a synthetic compound with a wide range of applications in scientific research. It is an organosulfur compound with a molecular formula of C12H15NO2S and a molecular weight of 239.3 g/mol. 5-IPMQ is used in biochemical and physiological research to study the mechanism of action and biochemical and physiological effects of compounds. It is also used for synthetic organic chemistry, as a reagent for synthesizing compounds, and for laboratory experiments.
Scientific Research Applications
Synthesis and Derivatives
- The synthesis of various derivatives of 8-quinolinol, including 5-substituted derivatives, reveals its versatility in chemical synthesis. This includes the preparation of 2-Isopropyl-8-quinolinol through alkylation and demethylation processes (Kolobielski, 1966). Additionally, the synthesis of novel 8-Quinolinyloxy-5-sulfonamide derivatives indicates the use of 5-Sulfonyl-8-quinolinol in producing biologically active heterocycles (Hafez, Geies, Hozien, Khalil, 1994).
Electroluminescent Properties
- Research on luminescent organoboron complexes featuring substituted 8-quinolinolates as chelating ligands showcases the application in electroluminescence. Modifications in the quinolinolate structure, particularly in the 5 and 7 positions, have been achieved, impacting their electronic and electroluminescent properties (Kappaun, Rentenberger, Pogantsch, Zojer, Mereiter, Trimmel, Saf, Möller, Stelzer, Slugovc, 2006).
Antimicrobial and Antifungal Applications
- The structure of 5-substituted 8-quinolinol derivatives has been correlated with their microbicidal and bioregulator agents, indicating their potential in the development of antibacterial and antifungal agents. Notable examples include the synthesis and application of various heterocyclic derivatives from 5-acetyl-8-quinolinol (Khalil, Yanni, Khalaf, Abdel-Hafez, Abdo, 1988). Furthermore, studies on 8-quinolinol and its derivatives have demonstrated antioxidant activities in biological assays, supporting their potential use in medication for degenerative diseases (Chobot, Drage, Hadacek, 2011).
Corrosion Inhibition
- 5-(Chloromethyl)-8-quinolinol hydrochloride has been investigated for its corrosion inhibition effect on steel, demonstrating its potential as a protective agent in industrial applications. The compound acts by forming a protective film at the metallic surface, contributing significantly to corrosion resistance (Faydy, Galai, Assyry, Tazouti, Touir, Lakhrissi, Touhami, Zarrouk, 2016).
Pharmaceutical Research
- 8-Quinolinol derivatives have been studied for their antimicrobial and antioxidant activities, showcasing their potential in therapeutic applications. The structure-activity relationships of these compounds have been explored, offering insights into their potential use in medicinal chemistry (Shehab, El-Naggar, Ismail, El Kafrawy, Abood, Ismail, Sabry, Sayed, 2020).
Catalytic Applications
- The catalytic activities of 8-quinolinolate ligands in reactions with terminal alkynes have been explored, highlighting their role in various chemical transformations. These studies provide valuable insights into the utility of 8-quinolinolate ligands in catalysis, particularly in the synthesis of complex organic molecules (Kakiuchi, Takano, Kochi, 2018).
Environmental Applications
- 8-Quinolinol bonded to polymer supports has been used for the preconcentration of trace metals from seawater, demonstrating its utility in environmental monitoring and analysis. The effectiveness of these materials in recovering various metal ions from seawater highlights their potential in environmental chemistry and pollution control (Willie, Sturgeon, Berman, 1983).
Antifungal Mechanism Studies
- Studies on the fungitoxic mechanisms of 8-quinolinol and its halogenated analogues, including those substituted at the 5 position, have provided insights into their modes of action. These studies contribute to a better understanding of the antifungal properties of these compounds, which can be leveraged in agriculture and pharmaceuticals (Gershon, Clarke, Gershon, 1991).
Metal Complexes and Electroluminescence
- The synthesis and characterization of various metal complexes containing 8-quinolinol derivatives have been explored, particularly focusing on their properties and applications in electroluminescence. These studies provide a foundation for the development of new materials for optoelectronic devices (Sapochak, Padmaperuma, Washton, Endrino, Schmett, Marshall, Fogarty, Burrows, Forrest, 2001).
properties
IUPAC Name |
5-(propan-2-yloxymethyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)16-8-10-5-6-12(15)13-11(10)4-3-7-14-13/h3-7,9,15H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHAKMLLHGQTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C2C=CC=NC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278921 | |
| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isopropoxymethyl)-8-quinolinol | |
CAS RN |
22049-21-4 | |
| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22049-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)
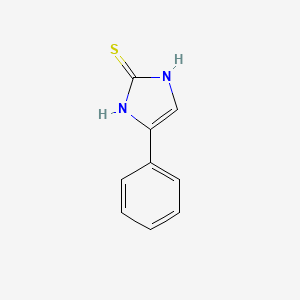



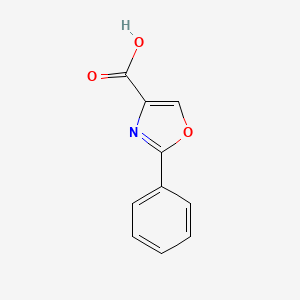
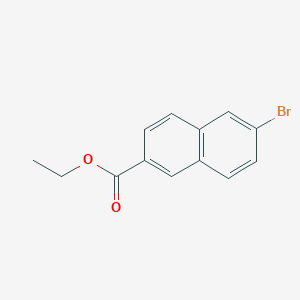
![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)
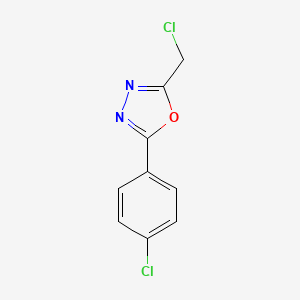


![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)
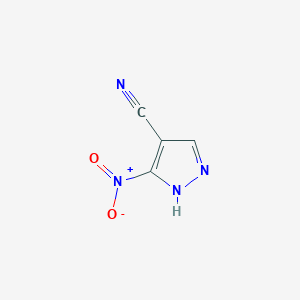
![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)